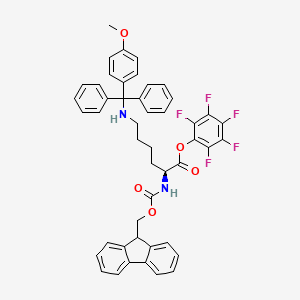
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp) is a derivative of lysine used in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a 4-methoxytrityl (Mmt) protecting group at the epsilon-amino group of lysine. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps:
Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected with the 4-methoxytrityl (Mmt) group using 4-methoxytrityl chloride in the presence of a base.
Protection of the alpha-amino group: The alpha-amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride.
Activation of the carboxyl group: The carboxyl group is activated by converting it to the pentafluorophenyl (OPfp) ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for Fmoc-Lys(Mmt)-OPfp typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
化学反応の分析
Types of Reactions
Fmoc-Lys(Mmt)-OPfp undergoes several types of reactions, including:
Substitution reactions: The Mmt group can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling reactions: The OPfp ester facilitates peptide bond formation with amino groups in the presence of a base.
Common Reagents and Conditions
Mmt group removal: 1% TFA in DCM or a mixture of DCM, trifluoroethanol (TFE), and acetic acid (AcOH) can be used to remove the Mmt group.
Peptide coupling: The OPfp ester reacts with amino groups in the presence of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Major Products
Deprotected lysine derivatives: Removal of the Mmt group yields Fmoc-Lys-OH.
Peptide products: Coupling reactions with the OPfp ester yield peptides with Fmoc-Lys(Mmt) residues.
科学的研究の応用
Fmoc-Lys(Mmt)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: It is employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is used in the development of peptide-based therapeutics and vaccines.
Industry: It is utilized in the production of peptide-based materials and coatings.
作用機序
The mechanism of action of Fmoc-Lys(Mmt)-OPfp involves the selective protection and deprotection of amino groups, facilitating the synthesis of peptides. The Fmoc group protects the alpha-amino group during peptide synthesis and is removed using a base like piperidine. The Mmt group protects the epsilon-amino group and is removed using mild acidic conditions. The OPfp ester activates the carboxyl group, enabling peptide bond formation with amino groups.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a 4-methyltrityl (Mtt) protecting group instead of Mmt.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for epsilon-amino protection.
Uniqueness
Fmoc-Lys(Mmt)-OPfp is unique due to its combination of protecting groups and the OPfp ester, which provides selective protection and efficient activation for peptide synthesis. The Mmt group offers mild deprotection conditions, making it suitable for synthesizing sensitive peptides.
特性
分子式 |
C47H39F5N2O5 |
|---|---|
分子量 |
806.8 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |
InChI |
InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56)/t38-/m0/s1 |
InChIキー |
UVYYVGROLNAODX-LHEWISCISA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


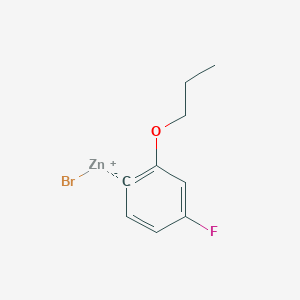
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
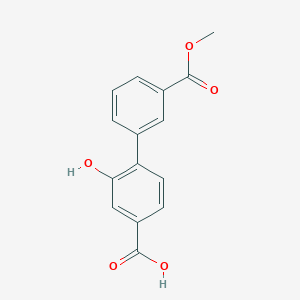
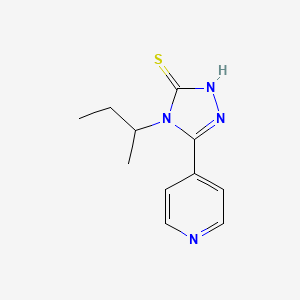

![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
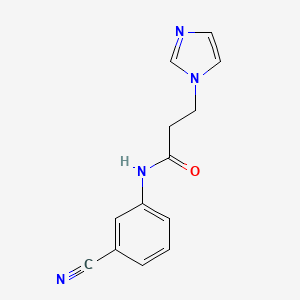
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
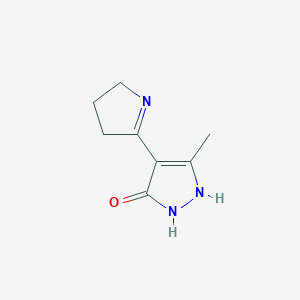
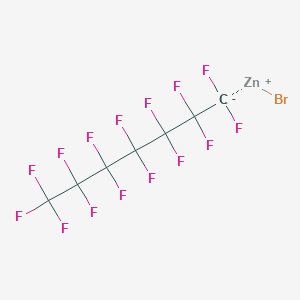
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
